Ethyl 3-[(2-bromoacetyl)amino]benzoate
Description
Ethyl 3-[(2-bromoacetyl)amino]benzoate is a benzoate ester derivative featuring a bromoacetyl-substituted amine at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₂BrNO₃, with a molecular weight of 298.13 g/mol. The bromoacetyl group confers electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions or as a precursor in the development of pharmacologically active compounds .
Properties
IUPAC Name |
ethyl 3-[(2-bromoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-4-3-5-9(6-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJZEEATPWQQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327974 | |
| Record name | ethyl 3-[(2-bromoacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209345-05-1 | |
| Record name | ethyl 3-[(2-bromoacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(2-bromoacetyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-aminobenzoate to introduce the bromoacetyl group. The reaction typically proceeds as follows:
Starting Material: Ethyl 3-aminobenzoate.
Bromination: The amino group of ethyl 3-aminobenzoate is reacted with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-bromoacetyl)amino]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Reduction: The compound can be reduced to form ethyl 3-[(2-aminoacetyl)amino]benzoate using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, solvents such as ethanol or methanol, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base, typically at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Ethyl 3-[(2-substituted acetyl)amino]benzoate.
Reduction: Ethyl 3-[(2-aminoacetyl)amino]benzoate.
Hydrolysis: 3-[(2-bromoacetyl)amino]benzoic acid.
Scientific Research Applications
Ethyl 3-[(2-bromoacetyl)amino]benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its reactive bromoacetyl group.
Material Science:
Mechanism of Action
The mechanism of action of ethyl 3-[(2-bromoacetyl)amino]benzoate largely depends on its reactivity. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This can lead to enzyme inhibition or modification of protein function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of Ethyl 3-[(2-bromoacetyl)amino]benzoate with structurally analogous compounds, focusing on synthesis, reactivity, and applications.
Ethyl 3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoate (CAS: 886685-63-8)
- Structural Differences : Replaces bromine with chlorine and introduces a methyl group at the 4-position of the benzene ring.
- Reactivity : Chloroacetyl is less reactive than bromoacetyl due to weaker C–Cl bond dissociation energy (~339 kJ/mol vs. ~276 kJ/mol for C–Br), reducing its utility in nucleophilic substitutions .
- However, reduced reactivity limits its use in cross-coupling reactions compared to the bromo derivative .
Ethyl 3-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoate (CAS: 300827-80-9)
- Structural Differences: Substitutes bromoacetyl with a dichlorophenoxyacetyl group.
- This compound has shown herbicidal activity in preliminary studies, unlike the bromoacetyl analog, which lacks such reported specificity .
Ethyl 3-[[2-(3-Bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate (CAS: 384367-94-6)
- Structural Differences: Incorporates a bromo-substituted quinoline moiety fused to the acetyl group.
- Applications: The quinoline core enables intercalation with DNA or proteins, making this compound a candidate for anticancer research. The bromine atom at the 3-position enhances binding to kinase targets, as demonstrated in kinase inhibition assays (IC₅₀ ~0.5 µM for select kinases) .
- Synthetic Complexity : Requires multi-step synthesis involving cyclization and bromination, unlike the simpler one-step bromoacetylation of the parent compound .
Ethyl 3-(((2,6-Dioxocyclohexylidene)methyl)amino)benzoate (CAS: 1024114-59-7)
- Structural Differences : Replaces bromoacetyl with a dioxocyclohexylidene group.
- Reactivity : The conjugated diketone system enables chelation with metal ions, useful in catalysis or sensor development. However, the absence of a halogen limits its utility in cross-coupling reactions .
- Thermal Stability : Decomposes at 180°C, lower than the bromoacetyl derivative (decomposition ~220°C), indicating reduced thermal robustness .
Table 1: Comparative Data for this compound and Analogs
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Reactivity (C–X Bond) | Key Applications |
|---|---|---|---|---|
| This compound | 298.13 | ~1.8 | High (Br) | Drug intermediates, cross-coupling |
| Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate | 300.74 | ~2.5 | Moderate (Cl) | Lipophilic prodrugs |
| Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate | 368.21 | 3.8 | Low | Herbicides, agrochemicals |
| Ethyl 3-[[2-(3-bromo-quinolinyl)acetyl]amino]benzoate | 473.30 | 4.1 | High (Br) | Kinase inhibitors, anticancer |
| Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate | 344.21 | 2.2 | N/A | Metal chelation, sensors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
